molecular formula C20H27N3O4S B12160820 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12160820
M. Wt: 405.5 g/mol
InChI Key: ZGBZMOKCDLGPTC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a tetrahydrothiophene dioxide moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of cyclohexanone.

    Attachment of the ethyl group: This involves the reaction of cyclohexene with ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the benzamide group: This step involves the reaction of the intermediate product with 4-aminobenzoyl chloride.

    Incorporation of the tetrahydrothiophene dioxide moiety: This is achieved through the reaction of the intermediate with tetrahydrothiophene dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(2-propanamido-1,3-benzothiazol-6-yl)propanamide
  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[5-(pyrrolidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-yl]propanamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of structural features, including the cyclohexene ring, tetrahydrothiophene dioxide moiety, and benzamide group

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C20H27N3O4S/c24-19(21-12-10-15-4-2-1-3-5-15)16-6-8-17(9-7-16)22-20(25)23-18-11-13-28(26,27)14-18/h4,6-9,18H,1-3,5,10-14H2,(H,21,24)(H2,22,23,25)

InChI Key

ZGBZMOKCDLGPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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